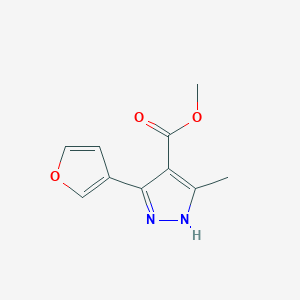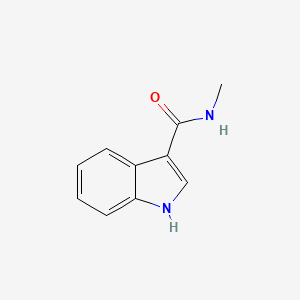
N-メチル-1H-インドール-3-カルボキサミド
概要
説明
N-methyl-1H-indole-3-carboxamide is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of indole carboxamides, including N-methyl-1H-indole-3-carboxamide, has been the focus of many researchers . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated, with the presence of the carboxamide moiety in indole derivatives causing hydrogen bonds with a variety of enzymes and proteins .Molecular Structure Analysis
The molecular structure of N-methyl-1H-indole-3-carboxamide consists of a benzene ring fused to a pyrrole ring, which is a characteristic of indole compounds . The nitrogen lone electron pair participates in the aromatic ring .Physical And Chemical Properties Analysis
N-methyl-1H-indole-3-carboxamide is a solid at room temperature . It has a melting point of 199-200°C and a boiling point of 464.5±18.0°C . Its density is predicted to be 1.224±0.06 g/cm3 .科学的研究の応用
抗ウイルス活性
“N-メチル-1H-インドール-3-カルボキサミド”誘導体は、抗ウイルス特性について研究されてきました。 例えば、特定のインドールカルボキサミド誘導体は、インフルエンザAおよびコクサッキーB4ウイルスに対する阻害活性を示しました 。これらの知見は、これらの化合物が新しい抗ウイルス薬の開発における可能性を示唆しています。
抗HIV特性
インドール誘導体は、HIV-1に対する有効性についても評価されています。 特定の“N-アリールスルホニル-3-アセチルインドール”誘導体は、有意な抗HIV-1活性を示し、インドールカルボキサミドがHIV-1治療戦略における有望性を示しています 。
抗がん用途
インドール核は、多くの合成医薬品分子に存在し、複数の受容体に対する親和性を示しており、新しい癌治療の開発に役立っています。 インドール誘導体の多様な生物活性には、抗がん効果も含まれており、潜在的な治療法の研究において貴重な分野となっています 。
抗酸化効果
インドール誘導体は、抗酸化特性を有しており、酸化ストレス関連疾患の予防に重要です。 この活性は、細胞を酸化損傷から保護することを目的とした治療薬の開発に利用できます 。
抗菌および抗結核活性
インドール誘導体の抗菌および抗結核活性は、新しい抗生物質の開発にとって興味深い候補となっています。 さまざまな細菌および結核菌の増殖を阻害する能力は、特に注目に値します 。
抗糖尿病の可能性
研究により、インドール誘導体が糖尿病の管理に役割を果たす可能性が示されています。 潜在的な抗糖尿病効果は、糖尿病治療のための新しい化合物の合成につながる可能性があります 。
抗マラリア特性
インドールカルボキサミドは、マラリアとの闘いにおいて重要な抗マラリア活性を示しています。 これらの化合物から新しい抗マラリア薬を開発することは、マラリアが流行している地域にとって有益となる可能性があります 。
酵素阻害
インドール2および3-カルボキサミドは、強力な酵素阻害剤として同定されています。 水素結合を介した酵素およびタンパク質との相互作用により活性を阻害することができ、特定の酵素を標的とする薬物の設計に役立ちます 。
Safety and Hazards
将来の方向性
作用機序
Target of Action
N-methyl-1H-indole-3-carboxamide, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often proteins or enzymes that play crucial roles in various biological processes.
Mode of Action
The presence of the carboxamide moiety in indole derivatives, including N-methyl-1H-indole-3-carboxamide, allows these compounds to form hydrogen bonds with their targets . This interaction often results in the inhibition of the target’s activity, altering the normal function of the target and leading to various downstream effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect a wide range of biochemical pathways.
Pharmacokinetics
The lipophilicity of indole derivatives is known to facilitate their diffusion through lipid-rich bilayers, such as those found in cells . This property likely impacts the absorption, distribution, metabolism, and excretion (ADME) of N-methyl-1H-indole-3-carboxamide, influencing its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that N-methyl-1H-indole-3-carboxamide likely has diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-methyl-1H-indole-3-carboxamide. For instance, the compound should be handled carefully to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound . These precautions suggest that the compound’s action, efficacy, and stability could be influenced by environmental conditions such as air quality and temperature.
生化学分析
Biochemical Properties
N-methyl-1H-indole-3-carboxamide plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound is known to form hydrogen bonds with a variety of enzymes, which can lead to the inhibition or activation of these enzymes. For instance, N-methyl-1H-indole-3-carboxamide has been shown to interact with human leukocyte antigen-G (HLAG) and human immunodeficiency virus type 1 (HIV-1) protease, inhibiting their activity . These interactions are crucial for understanding the compound’s potential therapeutic applications, particularly in antiviral and anticancer treatments.
Cellular Effects
N-methyl-1H-indole-3-carboxamide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, N-methyl-1H-indole-3-carboxamide can modulate the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth . Additionally, this compound has been reported to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of N-methyl-1H-indole-3-carboxamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, N-methyl-1H-indole-3-carboxamide binds to specific sites on enzymes and proteins, forming hydrogen bonds and other non-covalent interactions . These interactions can result in the inhibition of enzyme activity, as seen with HIV-1 protease, or the activation of certain signaling pathways. Furthermore, N-methyl-1H-indole-3-carboxamide can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-1H-indole-3-carboxamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that N-methyl-1H-indole-3-carboxamide is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of N-methyl-1H-indole-3-carboxamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as antiviral and anticancer activities . At higher doses, N-methyl-1H-indole-3-carboxamide can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
N-methyl-1H-indole-3-carboxamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, N-methyl-1H-indole-3-carboxamide can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-methyl-1H-indole-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, N-methyl-1H-indole-3-carboxamide can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
N-methyl-1H-indole-3-carboxamide exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct N-methyl-1H-indole-3-carboxamide to specific compartments or organelles, influencing its biological effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
特性
IUPAC Name |
N-methyl-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-11-10(13)8-6-12-9-5-3-2-4-7(8)9/h2-6,12H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXBERIDJONIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517248 | |
| Record name | N-Methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85729-23-3 | |
| Record name | N-Methyl-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85729-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-methyl-1H-indole-3-carboxamide interact with the CREBBP bromodomain and what are the potential downstream effects?
A1: The research article focuses on the structural characterization of the CREBBP bromodomain in complex with a specific inhibitor, Cpd16, which contains the N-methyl-1H-indole-3-carboxamide moiety []. While the abstract doesn't delve into the specific interactions or downstream effects, it highlights the importance of understanding this interaction for potential therapeutic development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


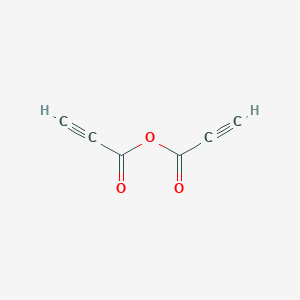



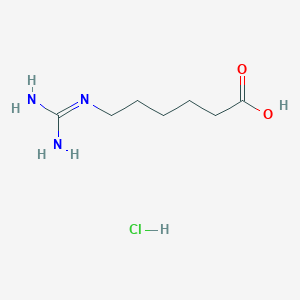
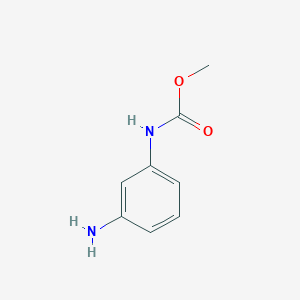
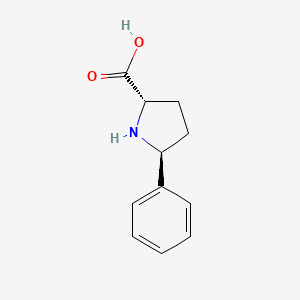
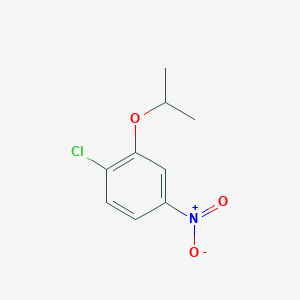
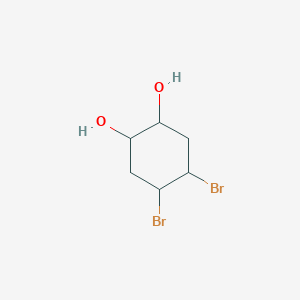
![N-[(4-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367294.png)
![N-[(4-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1367295.png)
![(3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol](/img/structure/B1367297.png)
![1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1367300.png)
